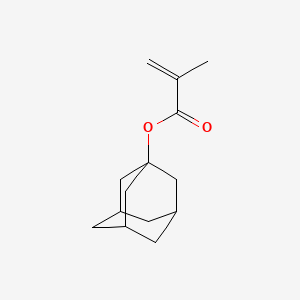

1-Adamantyl methacrylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-adamantyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-9(2)13(15)16-14-6-10-3-11(7-14)5-12(4-10)8-14/h10-12H,1,3-8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZVABYGYVXBZDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC12CC3CC(C1)CC(C3)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28854-38-8 | |

| Record name | 2-Propenoic acid, 2-methyl-, tricyclo[3.3.1.13,7]dec-1-yl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28854-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30449680 | |

| Record name | 1-Adamantyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30449680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16887-36-8, 66786-62-7 | |

| Record name | 1-Adamantyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30449680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Adamantyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Adamantyl Methacrylate (stabilized with MEHQ) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Adamantyl Methacrylate: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Adamantyl methacrylate (B99206) (AMA), a unique monomer prized for its bulky adamantyl group that imparts exceptional properties to its corresponding polymers. This document details its chemical structure, physicochemical properties, synthesis, polymerization methods, and key applications in advanced materials and drug delivery.

Chemical Structure and Properties

1-Adamantyl methacrylate is an organic compound with a distinctive structure featuring a methacrylate functional group attached to a rigid, three-dimensional adamantane (B196018) cage. This unique combination is responsible for the remarkable thermal and mechanical stability of its polymers.

Chemical Structure:

The bulky adamantyl group sterically hinders polymer chain mobility, leading to materials with high glass transition temperatures and enhanced etch resistance, making them valuable in applications like microelectronics.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 16887-36-8 | [3] |

| Molecular Formula | C₁₄H₂₀O₂ | [3] |

| Molecular Weight | 220.31 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [4] |

| Boiling Point | 113 °C at 3 mmHg | [4] |

| Flash Point | 117 °C | [4] |

| Density | 1.05 g/cm³ | [4] |

| Solubility | Soluble in THF, chloroform, toluene, dioxane.[5][6] | |

| Insoluble in methanol, ethanol, hexanes.[5][6] |

Synthesis of this compound

The most common method for synthesizing this compound is through the esterification of 1-adamantanol (B105290) with methacrylic acid or its derivatives.

Synthesis Workflow

The following diagram illustrates a typical synthesis workflow for this compound.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Esterification of 1-Adamantanol

This protocol describes a common laboratory-scale synthesis of this compound.

Materials:

-

1-Adamantanol (100 g, 0.657 mol)

-

Methacrylic acid (227 g, 2.64 mol)

-

p-Toluenesulfonic acid (catalyst)

-

Hydroquinone (inhibitor)

-

Methylcyclohexane (solvent)

-

20% Sodium hydroxide (B78521) solution

-

Deionized water

Procedure:

-

To a round-bottom flask equipped with a stirrer, thermometer, and a Dean-Stark apparatus, add 1-adamantanol, methacrylic acid, hydroquinone, and methylcyclohexane.[7]

-

Add a catalytic amount of p-toluenesulfonic acid to the mixture.

-

Heat the reaction mixture to 100-115 °C with constant stirring, while continuously removing the water formed during the reaction via the Dean-Stark trap.[7]

-

Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-6 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the organic phase with a 20% aqueous sodium hydroxide solution to remove unreacted methacrylic acid and the catalyst.[7]

-

Subsequently, wash the organic phase with deionized water until the aqueous layer is neutral.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation (e.g., at 1 torr and 90 °C) to obtain pure this compound as a colorless liquid or white solid.[7]

Polymerization of this compound

Poly(this compound) (PAMA) is typically synthesized through free-radical polymerization, although controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP) can be employed to achieve well-defined polymer architectures.[6][8]

Free-Radical Polymerization Workflow

The following diagram illustrates a typical workflow for the free-radical polymerization of this compound.

Caption: General workflow for the free-radical polymerization of this compound.

Detailed Experimental Protocol: Free-Radical Polymerization

Materials:

-

This compound (AMA)

-

Azobisisobutyronitrile (AIBN) (initiator)

-

Toluene or Tetrahydrofuran (THF) (solvent)

-

Methanol (non-solvent for precipitation)

Procedure:

-

Dissolve the desired amount of AMA monomer and AIBN initiator in the chosen solvent in a Schlenk flask equipped with a magnetic stir bar. A typical monomer to initiator molar ratio is 100:1 to 500:1.

-

Degas the solution by performing several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.

-

After degassing, backfill the flask with an inert gas (e.g., nitrogen or argon).

-

Immerse the flask in a preheated oil bath at the desired reaction temperature (typically 60-80 °C) and stir the mixture.

-

Allow the polymerization to proceed for the desired time (e.g., 6-24 hours). The viscosity of the solution will increase as the polymer forms.

-

To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.

-

Precipitate the polymer by slowly adding the viscous solution to a large excess of a non-solvent, such as methanol, with vigorous stirring.

-

Collect the precipitated polymer by filtration.

-

Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator.

-

Dry the purified poly(this compound) in a vacuum oven at an elevated temperature (e.g., 60 °C) until a constant weight is achieved.

Characterization

The structure and properties of both the monomer and the resulting polymer can be confirmed using various analytical techniques.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (CDCl₃) of AMA: Characteristic peaks include those for the vinyl protons (around 5.5-6.1 ppm), the adamantyl protons (a broad multiplet around 1.6-2.2 ppm), and the methyl protons of the methacrylate group (around 1.9 ppm).[9]

-

¹³C NMR of AMA: Key signals correspond to the carbonyl carbon, the vinyl carbons, and the various carbons of the adamantyl cage.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

FTIR of AMA: Shows characteristic absorption bands for the C=O stretching of the ester group (around 1715 cm⁻¹), C=C stretching of the vinyl group (around 1635 cm⁻¹), and C-H stretching and bending vibrations of the adamantyl and methyl groups.

-

Thermal Properties of Poly(this compound)

The incorporation of the bulky adamantyl group significantly enhances the thermal stability of the polymer.

| Property | Value Range | Technique | Reference(s) |

| Glass Transition Temp. (Tg) | 180 - 250 °C | DSC | [5][6] |

| Decomposition Temp. (Td) | > 300 °C | TGA | [10][11] |

The high glass transition temperature indicates that the material remains rigid and amorphous at elevated temperatures, which is a crucial property for applications in microelectronics.

Applications

The unique properties of this compound and its polymers make them suitable for a range of high-performance applications.

Photoresists for Microelectronics

A primary application of PAMA is in the formulation of photoresists for photolithography, particularly for deep-ultraviolet (DUV) and extreme-ultraviolet (EUV) lithography.[2][12] The adamantyl group provides high etch resistance and helps to control the dissolution of the polymer in developer solutions, enabling the fabrication of high-resolution patterns on semiconductor wafers.[2][13]

Drug Delivery Systems

The hydrophobic and biocompatible nature of the adamantane moiety has led to its exploration in drug delivery systems.[14][15][16] Adamantane-containing polymers can form nanoparticles or micelles for the encapsulation and controlled release of therapeutic agents.[17] The adamantane unit can also act as a molecular anchor to attach drug molecules or targeting ligands to carrier systems like liposomes.[15]

The following diagram illustrates the logical relationship between the adamantane structure and its utility in drug delivery.

Caption: Structure-property-application relationship of adamantane in drug delivery.

Conclusion

This compound is a versatile and valuable monomer that provides a straightforward route to polymers with exceptional thermal stability, mechanical robustness, and etch resistance. These properties, derived from the unique adamantane cage structure, have established PAMA as a critical material in the advancement of microelectronics. Furthermore, the biocompatibility and hydrophobicity of the adamantyl group open up promising avenues for the development of innovative drug delivery systems. Continued research into the synthesis and application of adamantane-based polymers is expected to yield further advancements in materials science and nanomedicine.

References

- 1. nbinno.com [nbinno.com]

- 2. Controlling the Dissolution Behavior of (Meth)acrylate-Based Photoresist Polymers in Tetramethylammonium Hydroxide by Introducing Adamantyl Groups [mdpi.com]

- 3. This compound | 16887-36-8 | Benchchem [benchchem.com]

- 4. This compound | 16887-36-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. polymersource.ca [polymersource.ca]

- 6. polymersource.ca [polymersource.ca]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. ingentaconnect.com [ingentaconnect.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. dakenchem.com [dakenchem.com]

- 13. Controlling the Dissolution Behavior of (Meth)acrylate-Based Photoresist Polymers in Tetramethylammonium Hydroxide by Introducing Adamantyl Groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]

- 15. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. public.pensoft.net [public.pensoft.net]

- 17. mdpi.com [mdpi.com]

1-Adamantyl Methacrylate: A Technical Guide for Advanced Research and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on 1-Adamantyl methacrylate (B99206) (AMA), a unique monomer increasingly utilized in the development of advanced polymers for high-performance applications, including photoresists and sophisticated drug delivery systems. This document outlines its fundamental properties, detailed synthesis and polymerization protocols, and key applications, with a focus on its role in biomedical research.

Core Properties of 1-Adamantyl Methacrylate

This compound is an acrylic monomer distinguished by its bulky, rigid adamantyl group. This structural feature imparts exceptional thermal stability, high glass transition temperature (Tg), and enhanced etch resistance to its polymers, making it a valuable component in materials science and pharmaceutical formulations.

| Property | Value | Reference |

| CAS Number | 16887-36-8 | [1][2][3] |

| Molecular Formula | C14H20O2 | [1][2][4] |

| Molecular Weight | 220.31 g/mol | [1][3][4] |

| Appearance | White or colorless powder to lump to clear liquid | [1] |

| Purity | >98.0% | [2] |

| Boiling Point | 289.26°C at 760 mmHg | [2] |

| Density | ~1.05 g/cm³ | [2] |

| Flash Point | 117°C | [2] |

Synthesis and Polymerization Protocols

The synthesis of this compound and its subsequent polymerization are critical steps in harnessing its properties for various applications. Below are detailed experimental protocols for its synthesis via esterification and its polymerization through free-radical and controlled radical processes.

Experimental Protocol 1: Synthesis of this compound via Esterification

This protocol describes a common method for synthesizing this compound from 1-adamantanol (B105290) and methacrylic acid.

Materials:

-

1-Adamantanol (e.g., 70 g)

-

Methacrylic acid (e.g., 50 g)

-

Toluene (B28343) (e.g., 200 ml)

-

p-Toluenesulfonic acid (catalyst, e.g., 1 g)

-

10 mass % aqueous sodium hydrogencarbonate solution

-

Water

Procedure:

-

To a reaction flask equipped with a stirrer and a Dean-Stark trap, add 1-adamantanol, methacrylic acid, toluene, and p-toluenesulfonic acid.

-

Heat the mixture with stirring, allowing water to be removed azeotropically via the Dean-Stark trap.

-

Monitor the reaction progress until the theoretical amount of water is collected.

-

After cooling, wash the resulting organic phase sequentially with water, a 10 mass % aqueous sodium hydrogencarbonate solution, and again with water.

-

Distill the organic phase to obtain crude this compound.

Experimental Protocol 2: Free-Radical Polymerization of this compound

This protocol outlines the synthesis of poly(this compound) (PADMA) using a free-radical initiator.

Materials:

-

This compound (ADMA) (e.g., 6.83 g, 0.031 mol)

-

2,2'-Azobisisobutyronitrile (AIBN) (initiator, e.g., 0.051 g, 0.31 mmol)

-

Tetrahydrofuran (THF) (solvent, e.g., 50 mL)

-

Methanol (for precipitation)

Procedure:

-

In a round-bottom flask, dissolve ADMA and AIBN in THF.

-

Stir the solution under a nitrogen atmosphere at 60°C for 2 hours.

-

Cool the reaction mixture to room temperature.

-

Precipitate the polymer by adding the solution to an excess of methanol.

-

Collect the polymer by filtration, wash with methanol, and dry in a vacuum oven at 65°C for 24 hours to yield P(ADMA-co-MMA).[5]

Experimental Protocol 3: Atom Transfer Radical Polymerization (ATRP) of this compound

ATRP allows for the synthesis of well-defined polymers with controlled molecular weights and low polydispersity.

Materials:

-

This compound (AdMA)

-

Methyl α-bromoisobutyrate (MBiB) (initiator)

-

Copper(I) bromide (CuBr) (catalyst)

-

Copper(II) bromide (CuBr2) (deactivator)

-

1,1,4,7,10,10-Hexamethyltriethylenetetramine (HMTETA) (ligand)

-

Toluene (solvent)

Procedure:

-

A typical polymerization is carried out in toluene at 60°C.

-

The molar ratio of reagents can be set, for example, to [AdMA]₀/[MBiB]₀/[CuBr]₀/[CuBr₂]₀/[HMTETA]₀ = 100/1/1/0.2/1.2.

-

The reaction mixture is degassed and maintained under an inert atmosphere.

-

The polymerization proceeds for a set time, and samples can be taken to monitor conversion and molecular weight evolution.

-

The resulting polymer, poly(this compound) (PAdMA), is purified to remove the catalyst.

Applications in Drug Delivery

The hydrophobic and bulky nature of the adamantyl group makes AMA a valuable monomer for creating amphiphilic block copolymers that can self-assemble into nanoparticles or micelles for drug delivery.[6] These nanocarriers can encapsulate hydrophobic drugs, protecting them in the physiological environment and facilitating their delivery to target tissues.

Experimental Protocol 4: Preparation of Adamantane-Cored Polymeric Micelles for Doxorubicin (B1662922) Delivery

This protocol describes the synthesis of an adamantane-containing amphiphilic block copolymer and its use to encapsulate the anticancer drug doxorubicin (DOX).

Materials:

-

Adamantane-cored initiator

-

Monomers for hydrophilic and hydrophobic blocks (e.g., polyethylene (B3416737) glycol methacrylate and a pH-responsive methacrylate)

-

Doxorubicin hydrochloride (DOX·HCl)

-

Triethylamine (B128534) (TEA)

-

Solvents (e.g., THF, deionized water)

-

Dialysis membrane (MWCO e.g., 3500 Da)

Procedure:

-

Polymer Synthesis: Synthesize the amphiphilic block copolymer using a suitable polymerization technique (e.g., ATRP) starting from an adamantane-based core.

-

Drug Loading:

-

Dissolve the adamantane-cored block copolymer and DOX·HCl in a suitable organic solvent like THF.

-

Add triethylamine to neutralize the hydrochloride salt of doxorubicin.

-

Stir the solution for a period to ensure mixing.

-

-

Micelle Formation:

-

Add deionized water dropwise to the polymer/drug solution under stirring to induce self-assembly of the polymer into micelles, encapsulating the doxorubicin.

-

-

Purification:

-

Dialyze the micellar solution against deionized water for an extended period (e.g., 24 hours) to remove the organic solvent and any unloaded drug.

-

-

Characterization:

-

Characterize the drug-loaded micelles for size, morphology, drug loading content, and encapsulation efficiency.

-

Cellular Uptake and Drug Release Workflow

The following diagram illustrates a generalized workflow for the formulation of drug-loaded nanoparticles using a polymer containing this compound, their cellular uptake, and subsequent drug release. The cellular uptake of such nanoparticles is often mediated by endocytosis.

Caption: Experimental workflow for drug delivery using adamantane-containing nanoparticles.

Conclusion

This compound is a versatile monomer that provides a pathway to novel polymers with desirable properties for advanced applications. Its incorporation into polymer chains enhances thermal stability and mechanical properties, which is highly beneficial for materials used in microelectronics. In the realm of drug delivery, the unique structure of the adamantyl group facilitates the development of robust nanocarriers for targeted and controlled release of therapeutics. The detailed protocols and workflows provided in this guide serve as a valuable resource for researchers and professionals aiming to explore the full potential of this compound in their respective fields.

References

- 1. Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Acid-Responsive Adamantane-Cored Amphiphilic Block Polymers as Platforms for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis routes of this compound [benchchem.com]

- 5. Poly(this compound) [polymersource.ca]

- 6. researchgate.net [researchgate.net]

Synthesis of 1-Adamantyl methacrylate from 1-adamantanol

An In-depth Technical Guide to the Synthesis of 1-Adamantyl Methacrylate (B99206) from 1-Adamantanol (B105290)

Introduction

1-Adamantyl methacrylate (AdMA) is a crucial monomer in the development of advanced polymers, particularly for photoresist applications in the microelectronics industry. Its bulky, rigid adamantyl group imparts high glass transition temperatures (Tg), enhanced thermal stability, and improved etch resistance to polymers. This guide provides a comprehensive overview of the primary synthetic routes to produce this compound from 1-adamantanol, tailored for researchers, scientists, and professionals in drug development and material science. Detailed experimental protocols, comparative data, and process workflows are presented to facilitate practical application.

Core Synthetic Methodologies

The synthesis of this compound from 1-adamantanol is primarily achieved through esterification or acylation reactions. The main approaches involve reacting 1-adamantanol with methacrylic acid, methacryloyl chloride, or methacrylic anhydride (B1165640). Each method offers distinct advantages regarding reaction conditions, yield, and purity.

Caption: Overview of primary synthesis routes to this compound.

Quantitative Data Summary

The following table summarizes quantitative data from various reported synthetic methods, allowing for direct comparison of their efficacy.

| Method | Key Reagents | Catalyst / Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |

| Fischer Esterification | Methacrylic Acid | p-Toluenesulfonic acid | Toluene | Reflux | - | - | 91 (crude)[1] |

| Fischer Esterification | Methacrylic Acid | Concentrated H₂SO₄ | Methylcyclohexane (B89554) | 100 - 115 | 4 | 84.1[2] | 99.5[2][3] |

| Acylation | Methacryloyl Chloride | Triethylamine | THF | 25 | Overnight | - | -[4] |

| Acylation | Methacrylic Anhydride | Dimethylaminopyridine | Toluene | 50 | 31 | ~40[5] | - |

Experimental Protocols

Method 1: Fischer Esterification with Methacrylic Acid

This is a common and direct method involving the acid-catalyzed reaction between an alcohol and a carboxylic acid. Water is removed azeotropically to drive the equilibrium towards the product.

Protocol:

-

Setup : Equip a multi-necked flask with a stirrer, thermometer, and a Dean-Stark apparatus.[2]

-

Reagents : Charge the flask with 1-adamantanol (100 g, 0.657 mol), methacrylic acid (227 g, 2.64 mol), methylcyclohexane as the solvent, and polymerization inhibitors such as Methoquinone (0.581 g) and hydroquinone (B1673460) (0.143 g).[2]

-

Catalyst : Add concentrated sulfuric acid (1.61 g, 0.0164 mol) to the mixture.[2]

-

Reaction : Heat the mixture to 100-115 °C with stirring. Continuously remove the water formed during the reaction via azeotropic distillation with methylcyclohexane using the Dean-Stark trap.[2] The reaction is monitored until the conversion of 1-adamantanol is maximized (e.g., 95.1% after 4 hours).[2]

-

Work-up : Cool the reaction solution to room temperature. Add a 20% by mass sodium hydroxide (B78521) aqueous solution (313 g) dropwise to neutralize the acid and wash the organic phase.[2]

-

Purification : Perform two additional washes with pure water (100 mL each).[2] Remove the solvent using a rotary evaporator. The final product is purified by distillation under reduced pressure (e.g., 90 °C at 1 torr) to yield a colorless transparent liquid.[2]

References

- 1. Synthesis routes of this compound [benchchem.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound | 16887-36-8 [chemicalbook.com]

- 4. ingentaconnect.com [ingentaconnect.com]

- 5. US6642394B2 - Process for producing (meth)acrylic anhydride and process for producing (meth)acrylic ester - Google Patents [patents.google.com]

A Deep Dive into the Synthesis of 1-Adamantyl Methacrylate: Mechanisms and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the primary synthetic routes to 1-Adamantyl methacrylate (B99206) (AdMA), a crucial monomer in the development of advanced polymers with applications in drug delivery, photoresists, and specialty coatings. The unique, bulky adamantyl group imparts exceptional thermal stability, high glass transition temperature, and etch resistance to polymers. This document details the core reaction mechanisms, comprehensive experimental protocols, and quantitative data to facilitate reproducible and optimized synthesis.

Core Synthetic Methodologies

The synthesis of 1-Adamantyl methacrylate can be primarily achieved through three distinct chemical pathways:

-

Direct Esterification of 1-Adamantanol (B105290) with Methacrylic Acid: A classic acid-catalyzed condensation reaction.

-

Acylation of 1-Adamantanol with Methacryloyl Chloride: A highly efficient method involving an acid chloride.

-

Transesterification of an Alkyl Methacrylate with 1-Adamantanol: An equilibrium-driven process involving the exchange of an alcohol group.

Each of these methods offers unique advantages and challenges in terms of reaction conditions, catalyst selection, yield, and purification.

Direct Esterification: A Straightforward Approach

The direct esterification of 1-adamantanol with methacrylic acid is a widely employed and cost-effective method. The reaction proceeds via a Fischer-Speier esterification mechanism, where a strong acid catalyst protonates the carbonyl group of methacrylic acid, rendering it more susceptible to nucleophilic attack by the hydroxyl group of 1-adamantanol. The removal of water is crucial to drive the equilibrium towards the product.

Reaction Mechanism

Caption: Acid-catalyzed direct esterification of 1-adamantanol.

Experimental Protocol

A detailed experimental protocol for the direct esterification of 1-adamantanol is as follows:

-

Apparatus Setup: A round-bottom flask is equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.

-

Charging Reactants: To the flask, add 1-adamantanol (1.0 eq), methacrylic acid (1.5-3.0 eq), an acid catalyst (e.g., p-toluenesulfonic acid, 0.02-0.05 eq), and a suitable solvent (e.g., toluene (B28343) or methylcyclohexane). Polymerization inhibitors such as hydroquinone (B1673460) or methoquinone are often added.[1][2]

-

Reaction: The mixture is heated to reflux (typically 100-115°C). The water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap.[2] The reaction progress can be monitored by tracking the amount of water collected or by techniques like TLC or GC.

-

Work-up: After completion, the reaction mixture is cooled to room temperature. The organic layer is washed sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Purification: The organic solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or recrystallization to yield pure this compound.[2]

Quantitative Data

| Parameter | Value | Reference |

| Reactants | ||

| 1-Adamantanol | 70 g (0.46 mol) | [1] |

| Methacrylic Acid | 50 g (0.58 mol) | [1] |

| p-Toluenesulfonic Acid | 1 g | [1] |

| Toluene | 200 mL | [1] |

| Reaction Conditions | ||

| Temperature | Reflux | [1] |

| Time | Until water evolution ceases | [1] |

| Product | ||

| Crude Purity | 91% | [1] |

| Alternative Protocol | ||

| 1-Adamantanol | 100 g (0.657 mol) | [2] |

| Methacrylic Acid | 227 g (2.64 mol) | [2] |

| Concentrated H₂SO₄ | 1.61 g (0.0164 mol) | [2] |

| Methylcyclohexane | - | [2] |

| Temperature | 100-115°C | [2] |

| Time | 4 hours | [2] |

| Conversion of 1-Adamantanol | 95.1% | [2] |

| Yield | 84.1% | [2] |

| Purity | 99.5% (after purification) | [2] |

Acylation with Methacryloyl Chloride: A High-Yield Alternative

The reaction of 1-adamantanol with methacryloyl chloride offers a more reactive and often higher-yielding route to AdMA. This method avoids the need for water removal and proceeds under milder conditions. A stoichiometric amount of a base, typically a tertiary amine like triethylamine (B128534), is required to neutralize the hydrochloric acid byproduct.

Reaction Mechanism

Caption: Acylation of 1-adamantanol with methacryloyl chloride.

Experimental Protocol

A detailed experimental protocol for the acylation of 1-adamantanol is as follows:

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Charging Reactants: The flask is charged with 1-adamantanol (1.0 eq), a suitable solvent (e.g., THF or dichloromethane), and a tertiary amine base (e.g., triethylamine, 1.1-1.5 eq). The mixture is cooled in an ice bath.

-

Addition of Acid Chloride: Methacryloyl chloride (1.0-1.2 eq) is dissolved in the reaction solvent and added dropwise to the cooled solution of 1-adamantanol and base.

-

Reaction: The reaction is typically stirred at 0°C for a few hours and then allowed to warm to room temperature and stirred overnight. Progress can be monitored by TLC or GC.

-

Work-up: The precipitated triethylamine hydrochloride salt is removed by filtration. The filtrate is washed with water, dilute acid (e.g., 1M HCl) to remove excess amine, saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is evaporated under reduced pressure. The resulting crude product can be further purified by column chromatography or vacuum distillation.

Quantitative Data

| Parameter | Value | Reference |

| Reactants | ||

| 1-Adamantanol | 7.60 g | [3] |

| Triethylamine | 15.18 g | [3] |

| Tetrahydrofuran (THF) | 100 mL | [3] |

| Methacryloyl Chloride | 10.45 g | [3] |

| Reaction Conditions | ||

| Temperature | 25°C | [3] |

| Time | Overnight | [3] |

| Product | ||

| Yield | Not explicitly stated | |

| Purity | Sufficient for subsequent polymerization | [3] |

Transesterification: An Equilibrium-Based Method

Transesterification is another viable, though less commonly reported, method for the synthesis of AdMA. This process involves the reaction of an alkyl methacrylate (commonly methyl methacrylate) with 1-adamantanol in the presence of a catalyst. The equilibrium is driven towards the product by removing the lower-boiling alcohol byproduct (e.g., methanol). Both acid and base catalysts can be employed.

Reaction Mechanism

Caption: Transesterification of methyl methacrylate with 1-adamantanol.

Generalized Experimental Protocol

While a specific protocol for this compound was not found, a generalized procedure based on the transesterification of other methacrylates is as follows:

-

Apparatus Setup: A distillation apparatus is assembled with a round-bottom flask, a fractionating column, a distillation head, a condenser, and a receiving flask.

-

Charging Reactants: The flask is charged with 1-adamantanol (1.0 eq), an excess of methyl methacrylate (which can also serve as the solvent), and a suitable catalyst (e.g., p-toluenesulfonic acid, sulfuric acid, or a base catalyst like sodium methoxide). A polymerization inhibitor is also added.

-

Reaction: The mixture is heated to a temperature that allows for the distillation of the methanol/methyl methacrylate azeotrope, thus removing methanol and driving the reaction forward. The temperature is gradually increased as the reaction proceeds.

-

Work-up: After the reaction is complete (indicated by the cessation of methanol distillation), the mixture is cooled. If an acid catalyst was used, it is neutralized with a base. If a base catalyst was used, it is neutralized with an acid. The mixture is then washed with water and brine.

-

Purification: Excess methyl methacrylate and any remaining solvent are removed by distillation. The final product is purified by vacuum distillation.

General Quantitative Considerations

| Parameter | General Guideline |

| Reactant Ratio | Excess of the lower boiling methacrylate (e.g., Methyl Methacrylate) to 1-Adamantanol |

| Catalyst | Acid (e.g., H₂SO₄, p-TsOH) or Base (e.g., NaOCH₃, organometallic catalysts) |

| Temperature | Dependent on the boiling point of the azeotrope being removed |

| Pressure | Often atmospheric, but vacuum can be applied to aid distillation of the byproduct |

Conclusion

The synthesis of this compound can be effectively accomplished through several key methodologies. Direct esterification offers a balance of simplicity and cost-effectiveness, making it a common choice. For higher yields and milder reaction conditions, acylation with methacryloyl chloride is a superior, albeit more expensive, alternative. Transesterification presents a viable, equilibrium-driven route that can be advantageous in specific contexts. The selection of the optimal synthetic pathway will depend on factors such as desired purity, scale of production, cost of reagents, and available equipment. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals in the synthesis and application of this important adamantane-based monomer.

References

- 1. Synthesis routes of this compound [benchchem.com]

- 2. EP1867637A2 - Transesterification process for production of (meth)acrylate ester monomers - Google Patents [patents.google.com]

- 3. Catalysis for the synthesis of methacrylic acid and methyl methacrylate - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

Solubility of 1-Adamantyl Methacrylate in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Adamantyl methacrylate (B99206) is a bulky, alicyclic methacrylate monomer crucial in the synthesis of advanced polymers with unique thermal and mechanical properties. Its solubility characteristics in organic solvents are a critical parameter for its polymerization, purification, and formulation. This technical guide provides a comprehensive overview of the solubility of 1-adamantyl methacrylate, addressing the notable scarcity of specific quantitative data in publicly available literature. By consolidating qualitative information and presenting a detailed experimental protocol, this guide empowers researchers to predict and determine precise solubility values for their specific applications.

Based on its chemical structure, which combines a large, nonpolar adamantyl group with a moderately polar methacrylate functional group, this compound is predicted to be readily soluble in a range of nonpolar and moderately polar organic solvents. Conversely, its solubility is expected to be limited in highly polar and aqueous solvents.

Predicted Qualitative Solubility Profile

The solubility of this compound can be predicted based on the principle of "like dissolves like." The molecule's bulky, hydrophobic adamantane (B196018) core dominates its solubility behavior, favoring solvents with low polarity. The methacrylate group introduces some capacity for polar interactions, but this is largely overshadowed by the adamantyl cage.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Nonpolar Solvents | Toluene | High | Favorable interactions with the nonpolar adamantyl group. |

| Hexane | Moderate to High | Good solvent for the hydrocarbon-rich adamantyl moiety. | |

| Moderately Polar Solvents | Tetrahydrofuran (THF) | High | Good balance of polar and nonpolar characteristics to solvate both parts of the molecule. |

| Chloroform | High | Effective solvent for a wide range of organic compounds. | |

| Dichloromethane | High | Similar to chloroform, capable of dissolving the monomer. | |

| 1,4-Dioxane | High | Ether linkages provide some polarity to interact with the methacrylate group. | |

| Acetone | Moderate | The ketone group offers some polarity, but solubility may be limited by the large nonpolar group. | |

| Ethyl Acetate | Moderate | The ester group provides polarity, but the overall solvent is less polar than alcohols. | |

| Polar Aprotic Solvents | Dimethylformamide (DMF) | Low to Moderate | The high polarity of the solvent may not favorably interact with the nonpolar adamantyl group. |

| Dimethyl Sulfoxide (DMSO) | Low to Moderate | Similar to DMF, the high polarity is not ideal for the largely nonpolar monomer. | |

| Polar Protic Solvents | Methanol | Low | The hydroxyl group and high polarity lead to poor interaction with the adamantyl group. |

| Ethanol | Low | Similar to methanol, the polarity of the solvent is too high for significant solubility. | |

| Water | Very Low / Insoluble | The hydrophobic nature of the adamantyl group results in very poor solubility in water. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a robust experimental methodology is required. The following protocol outlines the isothermal equilibrium method, a reliable technique for determining the solubility of a solid in a liquid solvent.

Materials and Equipment

Table 2: Materials and Equipment for Solubility Determination

| Category | Item |

| Chemicals | This compound (high purity) |

| Selected Organic Solvents (analytical grade) | |

| Apparatus | Analytical Balance (± 0.1 mg) |

| Temperature-controlled shaker or incubator | |

| Vials with screw caps (B75204) and PTFE septa | |

| Syringes and syringe filters (0.22 µm, solvent-compatible) | |

| Volumetric flasks and pipettes | |

| Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for analysis |

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume or mass of a specific organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Filtration:

-

Allow the vials to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear liquid phase) using a syringe.

-

Immediately attach a syringe filter and dispense the filtered solution into a clean, pre-weighed vial. This step is crucial to remove any undissolved microcrystals.

-

-

Gravimetric Analysis (for highly soluble compounds):

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to decompose.

-

Once the solvent is completely removed, reweigh the vial to determine the mass of the dissolved this compound.

-

Calculate the solubility in g/100 mL or g/100 g of solvent.

-

-

Chromatographic Analysis (for moderately to poorly soluble compounds):

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the calibration range of the analytical instrument (GC or HPLC).

-

Analyze the diluted sample to determine the concentration of this compound.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Visual Workflow of Experimental Protocol

Caption: Experimental workflow for determining the solubility of this compound.

Factors Influencing Solubility

The solubility of this compound is governed by a balance of intermolecular forces between the solute and the solvent.

Caption: Key factors influencing the solubility of this compound.

Unveiling the Thermal Backbone: A Technical Guide to the Glass Transition Temperature of Poly(1-adamantyl methacrylate)

For Researchers, Scientists, and Drug Development Professionals

The thermal properties of polymers are a critical determinant of their application, particularly in fields like drug delivery and advanced materials. Poly(1-adamantyl methacrylate) (PAdMA), with its bulky, rigid adamantyl side group, exhibits a significantly high glass transition temperature (Tg), a key parameter influencing its physical state, mechanical properties, and processing conditions. This technical guide provides an in-depth exploration of the glass transition temperature of PAdMA, summarizing key quantitative data, detailing experimental protocols for its determination, and illustrating the analytical workflow.

Quantitative Analysis of PAdMA's Glass Transition Temperature

The glass transition temperature of PAdMA is influenced by several factors, most notably its molecular weight and tacticity. The bulky adamantyl group restricts the rotational motion of the polymer chains, leading to a high Tg.[1][2] Below is a summary of reported Tg values for PAdMA under various conditions.

| Polymerization Method | Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) | Tacticity (syndiotactic, rr) | Glass Transition Temperature (Tg, °C) | Measurement Technique | Reference |

| Anionic Polymerization | 17,500 | 1.15 | Heterotactic > 85% | 220 | DSC | [3] |

| Atom Transfer Radical Polymerization (ATRP) | 4,600 | - | 69% | 200 | DSC | [4] |

| Atom Transfer Radical Polymerization (ATRP) | 32,100 | - | 69% | 244 | DSC | [4] |

| Radical Polymerization | - | - | 63% | 135 | - | [5] |

Experimental Protocol: Determination of Glass Transition Temperature by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is the most common technique for measuring the glass transition temperature of polymers.[3][4][6] It functions by measuring the difference in heat flow between a sample and a reference as a function of temperature. The Tg is observed as a step-like change in the heat flow curve.[7][8]

Instrumentation:

-

Differential Scanning Calorimeter (e.g., TA Instruments Q100 or similar)[3][6]

-

Aluminum DSC pans and lids

-

Crimper for sealing pans

-

Nitrogen gas supply for inert atmosphere

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the poly(this compound) sample into an aluminum DSC pan.

-

Pan Sealing: Securely seal the pan with a lid using a crimper. This ensures good thermal contact and prevents any loss of sample.

-

Instrument Setup:

-

Place the sealed sample pan in the sample cell of the DSC instrument.

-

Place an empty, sealed aluminum pan in the reference cell.

-

Purge the DSC cell with a continuous flow of nitrogen gas (e.g., 50 mL/min) to maintain an inert atmosphere and prevent oxidative degradation.

-

-

Thermal Program:

-

Initial Heating (First Scan): Heat the sample to a temperature well above its expected Tg (e.g., 250°C) at a controlled rate, typically 10°C/min.[3][6] This step is crucial to erase the previous thermal history of the polymer.

-

Controlled Cooling: Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature below its Tg (e.g., 50°C).

-

Second Heating (Measurement Scan): Heat the sample again at the same controlled rate (e.g., 10°C/min) through the glass transition region.[3][6] The data from this second heating scan is typically used to determine the Tg.

-

-

Data Analysis:

-

The glass transition is observed as a step-like transition in the heat flow versus temperature curve.

-

The Tg is typically determined as the midpoint of this transition, calculated by the instrument's software.

-

Experimental Workflow for Tg Determination

The following diagram illustrates the logical flow of the experimental procedure for determining the glass transition temperature of PAdMA using DSC.

References

- 1. ingentaconnect.com [ingentaconnect.com]

- 2. arsdcollege.ac.in [arsdcollege.ac.in]

- 3. polymersource.ca [polymersource.ca]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. polymersource.ca [polymersource.ca]

- 7. thermalsupport.com [thermalsupport.com]

- 8. m.youtube.com [m.youtube.com]

A Comprehensive Technical Guide to the Thermal Stability of Poly(1-adamantyl methacrylate)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal stability of poly(1-adamantyl methacrylate) (PAdMA), a polymer of significant interest in various advanced applications, including drug delivery and nanomedicine, owing to its unique combination of properties. The bulky, rigid adamantyl pendant group imparts exceptional thermal stability, a high glass transition temperature, and distinct decomposition characteristics. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes essential processes to offer a comprehensive resource for professionals in the field.

Thermal Properties of Poly(this compound)

The thermal behavior of PAdMA is primarily characterized by its glass transition temperature (Tg) and its decomposition temperature (Td). These properties are crucial for determining the material's processing window and its performance at elevated temperatures.

Glass Transition Temperature (Tg)

The glass transition temperature of PAdMA is notably high, a direct consequence of the sterically hindered adamantyl group which restricts the mobility of the polymer chains. The reported Tg values for PAdMA vary depending on factors such as the method of polymerization, the molecular weight of the polymer, and its tacticity.[1]

| Polymerization Method | Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) | Glass Transition Temperature (Tg, °C) | Reference |

| Anionic Polymerization | 17,500 | 1.15 | 220 | [2] |

| Anionic, Radical, or GTP | 3,000 | 1.25 | 195 | [3] |

| Anionic (Block Copolymer) | 15,000 (PAdMA block) | 1.8 | 228 (PAdMA block) |

Thermal Decomposition Temperature (Td)

PAdMA exhibits excellent thermal stability, decomposing at significantly high temperatures. The decomposition profile can be influenced by the surrounding atmosphere (e.g., inert or oxidative). The thermal stability of adamantane-containing methacrylate (B99206) polymers is generally higher than that of conventional polymethacrylates like PMMA.[4] For the closely related poly(1-adamantyl acrylate) (PAdA), a decomposition temperature (Td) of 376 °C has been reported, highlighting the exceptional stability imparted by the adamantyl moiety.[5] TGA analysis of PAdMA shows a major decomposition step with a maximum rate at approximately 376 °C, which is attributed to random chain scission.[6]

| Polymer | Onset Decomposition Temperature (T5% loss, °C) | Temperature of Maximum Decomposition Rate (Tmax, °C) | Atmosphere | Reference |

| Poly(this compound) (PADMA) | ~350 | 376 | N2 | [6] |

| Poly(1-adamantyl acrylate) (PAdA) | Not Specified | 376 | Not Specified | [5] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its subsequent polymerization, as well as standard procedures for thermal analysis.

Synthesis of this compound Monomer

Materials:

-

Methacryloyl chloride

-

Tetrahydrofuran (THF), anhydrous

-

Sodium bicarbonate solution

-

Water, deionized

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 1-adamantanol and triethylamine in anhydrous THF.

-

Cool the solution in an ice bath and add methacryloyl chloride dropwise with continuous stirring.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Wash the filtrate sequentially with a saturated sodium bicarbonate solution and deionized water.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude this compound monomer.

-

The monomer can be further purified by vacuum distillation.

Free-Radical Polymerization of this compound

Materials:

-

This compound (AdMA) monomer

-

Azobisisobutyronitrile (AIBN), recrystallized

-

Toluene (B28343) or Tetrahydrofuran (THF), anhydrous

Procedure:

-

Dissolve the AdMA monomer and AIBN in anhydrous toluene or THF in a Schlenk flask.

-

Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen.

-

Place the flask in a preheated oil bath at 60-70 °C and stir for the desired reaction time (e.g., 2-24 hours).

-

Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.

-

Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent such as methanol.

-

Filter the precipitated polymer and wash it with fresh non-solvent.

-

Dry the resulting poly(this compound) in a vacuum oven at 60-80 °C to a constant weight.

Thermal Analysis

Instrument: A calibrated differential scanning calorimeter.

Procedure:

-

Accurately weigh 5-10 mg of the PAdMA sample into an aluminum DSC pan and seal it.

-

Place the pan in the DSC cell. An empty, sealed aluminum pan is used as a reference.

-

Heat the sample to a temperature above its expected Tg (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere (flow rate of 20-50 mL/min).

-

Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature well below its Tg (e.g., 50 °C).

-

Perform a second heating scan at the same heating rate (e.g., 10 °C/min) up to the maximum temperature.

-

The glass transition temperature (Tg) is determined from the midpoint of the inflection in the baseline of the second heating scan.[2][3]

Instrument: A calibrated thermogravimetric analyzer.

Procedure:

-

Accurately weigh 10-15 mg of the PAdMA sample into a ceramic or platinum TGA pan.

-

Place the pan in the TGA furnace.

-

Heat the sample from ambient temperature to a high temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 or 20 °C/min).

-

The analysis is typically performed under an inert atmosphere, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min).

-

Record the sample weight as a function of temperature.

-

The decomposition temperature (Td) can be reported as the onset temperature of weight loss or the temperature of the maximum rate of weight loss (from the derivative of the TGA curve).

Visualizations

Synthesis of Poly(this compound)

The following diagram illustrates the two-step process for the synthesis of PAdMA, starting from the synthesis of the monomer followed by its free-radical polymerization.

References

The Kinetics of 1-Adamantyl Methacrylate Free Radical Polymerization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the free radical polymerization kinetics of 1-Adamantyl methacrylate (B99206) (AdMA), a bulky monomer known for producing polymers with high glass transition temperatures and thermal stability. These properties make poly(1-adamantyl methacrylate) (PAdMA) a material of significant interest in various advanced applications, including photoresists in microelectronics and thermally stable components in drug delivery systems.[1][2] This document summarizes key kinetic data, details experimental protocols, and presents a logical workflow for the polymerization process.

Core Kinetic Parameters and Data

The free radical polymerization of this compound exhibits unique kinetic behavior primarily attributed to the bulky adamantyl substituent. This steric hindrance significantly influences the termination step of the polymerization, leading to a higher concentration of propagating radicals at a stationary state compared to less bulky methacrylates.[3] This, in turn, results in an increased polymerization rate and higher molecular weight of the resulting polymer.[3]

A key study by Matsumoto et al. (1991) provides foundational data on the radical polymerization of AdMA initiated by 2,2'-azobisisobutyronitrile (AIBN) in benzene (B151609) at 60°C.[3] The findings from this research are summarized in the tables below.

| Monomer | Polymerization Rate (Rp) x 105 (mol/L·s) | Number-Average Molecular Weight (Mn) x 10-4 | Propagation Rate Constant (kp) (L/mol·s) | Termination Rate Constant (kt) x 10-6 (L/mol·s) |

| This compound (AdMA) | 8.33 | 110 | 140 | 0.13 |

| Methyl methacrylate (MMA) | 4.56 | 23.6 | 290 | 2.4 |

| tert-Butyl methacrylate (t-BMA) | 5.31 | 54.5 | 240 | 0.8 |

| Data from Matsumoto et al. (1991) for polymerization in benzene at 60°C with [AIBN] = 0.02 mol/L. |

| Monomer | Polymer Yield (%) | Mn x 10-4 | Mw/Mn |

| This compound (AdMA) | 92.5 (after 1.5 h) | 110 | 2.18 |

| Methyl methacrylate (MMA) | 88.7 (after 2 h) | 23.6 | 1.89 |

| Data from Matsumoto et al. (1991) for bulk polymerization at 60°C with [AIBN] = 0.02 mol/L. |

Experimental Protocols

Detailed experimental procedures are crucial for replicating and building upon existing research. The following protocols are based on the methodologies described for the free radical polymerization of AdMA.

Materials and Purification

-

Monomer: this compound (AdMA) is typically purified by distillation under reduced pressure or by column chromatography on silica (B1680970) gel with a suitable eluent like n-hexane.[3]

-

Initiator: 2,2'-Azobisisobutyronitrile (AIBN) is a common initiator and is purified by recrystallization from methanol.

-

Solvent: Benzene, when used as a solvent, is purified by standard methods such as distillation.

Polymerization Procedure

-

A specific amount of AdMA and AIBN are dissolved in the chosen solvent (e.g., benzene) in a glass ampule.

-

The solution is degassed by repeated freeze-pump-thaw cycles to remove oxygen, which can inhibit polymerization.

-

The sealed ampule is then placed in a thermostatically controlled bath at the desired reaction temperature (e.g., 60°C).

-

After a predetermined time, the polymerization is terminated by cooling the ampule in an ice bath.

-

The polymer is isolated by pouring the reaction mixture into a large volume of a non-solvent, such as methanol, to precipitate the polymer.

-

The precipitated polymer is then filtered, washed with the non-solvent, and dried under vacuum to a constant weight.

Characterization Techniques

-

Polymer Yield: Determined gravimetrically.[3]

-

Molecular Weight and Polydispersity: Measured by size exclusion chromatography (SEC) calibrated with polystyrene standards.[4]

-

Polymer Structure: Confirmed by proton nuclear magnetic resonance (¹H NMR) spectroscopy.[4]

-

Thermal Properties: The glass transition temperature (Tg) is determined using differential scanning calorimetry (DSC).[4]

Logical Workflow and Mechanism

The free radical polymerization of AdMA follows the classical three-step mechanism: initiation, propagation, and termination. The bulky adamantyl group plays a critical role in sterically hindering the termination step, which is a key feature of this polymerization.

References

An In-depth Technical Guide to the Reactivity Ratios of 1-Adamantyl Methacrylate in Copolymerization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity ratios of 1-Adamantyl methacrylate (B99206) (AdMA) in free-radical copolymerization with various comonomers. The bulky and rigid adamantyl group imparts unique properties to polymers, such as high glass transition temperature (Tg), enhanced thermal stability, and improved etch resistance, making AdMA an attractive monomer for advanced materials in drug delivery, medical devices, and high-performance coatings. Understanding its copolymerization behavior is crucial for tailoring the microstructure and properties of the resulting copolymers.

Reactivity Ratios of 1-Adamantyl Methacrylate

The reactivity ratios, r₁ and r₂, are critical parameters that describe the relative rates of monomer addition in a copolymerization reaction. They dictate the composition of the resulting copolymer and the sequence distribution of the monomer units along the polymer chain. An r value greater than 1 indicates a preference for homopolymerization, while a value less than 1 suggests a preference for cross-polymerization (incorporation of the other monomer). When both r values are less than 1, an azeotropic point may exist where the copolymer composition equals the feed composition.

While extensive data on the copolymerization of many common monomers is available, specific reactivity ratios for this compound are not widely reported in the literature. However, data for structurally similar adamantane-containing methacrylates provide valuable insights into its expected copolymerization behavior.

Table 1: Reactivity Ratios of Adamantane-Containing Methacrylates with Common Comonomers

| M₁ Monomer | M₂ Monomer | r₁ | r₂ | Copolymerization Conditions | Reference |

| Styrene (B11656) | 1-Adamantylmethyl methacrylate (AdMMA) | 0.94 | 1.54 | Not Specified | [1] |

| Styrene | 4-(1-Adamantyl)phenyl methacrylate (AdPMA) | 0.22 | 1.52 | Not Specified | [1] |

The data in Table 1 suggests that adamantane-containing methacrylates (M₂) are generally more reactive than styrene (M₁), as indicated by r₂ values greater than 1. This implies that the growing polymer chain with an adamantyl methacrylate terminal unit prefers to add another adamantyl methacrylate monomer. Conversely, the r₁ values being less than 1 indicate that a polystyryl radical prefers to add an adamantyl methacrylate monomer over another styrene monomer.

Experimental Protocols for Determining Reactivity Ratios

The determination of monomer reactivity ratios is a fundamental aspect of polymer chemistry. The following sections outline the key experimental methodologies for the copolymerization of this compound and the subsequent analysis to calculate the reactivity ratios.

General Experimental Workflow

The process of determining reactivity ratios typically involves synthesizing a series of copolymers with varying initial monomer feed ratios, followed by characterization of the resulting copolymers to determine their composition. The data is then analyzed using established linearization or non-linear methods.

Detailed Protocol for Free-Radical Copolymerization of this compound (AdMA) and Methyl Methacrylate (MMA)[2]

This protocol describes the synthesis of a series of poly(AdMA-co-MMA) copolymers with varying monomer feed ratios.

Materials:

-

This compound (AdMA)

-

Methyl methacrylate (MMA)

-

2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)

-

Tetrahydrofuran (THF) (solvent)

-

Methanol (non-solvent for precipitation)

Procedure:

-

Monomer and Initiator Purification: AdMA and MMA are purified by passing them through a column of basic alumina (B75360) to remove inhibitors. AIBN is recrystallized from methanol. THF is distilled over sodium/benzophenone ketyl prior to use.

-

Reaction Setup: A series of polymerization reactions are prepared in sealed ampoules or Schlenk flasks. For each reaction, the desired molar ratios of AdMA and MMA are dissolved in THF. The total monomer concentration is typically kept constant across the series. AIBN is then added to the solution (e.g., 1 mol% with respect to the total monomer concentration).

-

Polymerization: The reaction mixtures are degassed by several freeze-pump-thaw cycles to remove oxygen, which can inhibit free-radical polymerization. The sealed reaction vessels are then placed in a thermostatically controlled oil bath at a specific temperature (e.g., 60 °C) for a predetermined time. To ensure accurate determination of reactivity ratios, the polymerization is typically stopped at low conversion (<10%).

-

Copolymer Isolation and Purification: After the specified reaction time, the polymerization is quenched by rapidly cooling the reaction vessel in an ice bath. The copolymer is then isolated by precipitation into a large excess of a non-solvent, such as methanol. The precipitated polymer is collected by filtration, redissolved in a small amount of a suitable solvent (e.g., THF or chloroform), and re-precipitated. This dissolution-precipitation cycle is repeated to ensure the complete removal of unreacted monomers and initiator residues. The purified copolymer is then dried in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.

Determination of Copolymer Composition by ¹H NMR Spectroscopy

¹H NMR spectroscopy is a powerful and widely used technique for determining the composition of copolymers. By integrating the signals corresponding to specific protons of each monomer unit in the copolymer, their molar ratio in the polymer chain can be accurately calculated.

Procedure for Poly(AdMA-co-MMA):

-

Sample Preparation: A small amount of the dried copolymer is dissolved in a deuterated solvent (e.g., CDCl₃).

-

¹H NMR Analysis: The ¹H NMR spectrum of the copolymer solution is recorded.

-

Spectral Integration:

-

The characteristic signals of the adamantyl protons of the AdMA units (typically in the range of 1.6-2.1 ppm) are integrated.

-

The signal of the methoxy (B1213986) protons (-OCH₃) of the MMA units (typically around 3.6 ppm) is integrated.

-

-

Calculation of Copolymer Composition: The molar fraction of each monomer unit in the copolymer is calculated from the integrated peak areas, taking into account the number of protons contributing to each signal.

Calculation of Reactivity Ratios

Once the copolymer compositions for a series of initial monomer feed ratios are determined, the reactivity ratios can be calculated using various methods. The Fineman-Ross and Kelen-Tüdős methods are two commonly used linearization techniques.

Fineman-Ross Method: This method uses the following linear equation:

G = H * r₁ - r₂

where:

-

G = (F₁/F₂ - 1) * (f₂/f₁)

-

H = (F₁/F₂) * (f₂/f₁)²

-

f₁ and f₂ are the mole fractions of monomers 1 and 2 in the feed.

-

F₁ and F₂ are the mole fractions of monomers 1 and 2 in the copolymer.

A plot of G versus H yields a straight line with a slope of r₁ and an intercept of -r₂.

Kelen-Tüdős Method: This is an improved linearization method that aims to provide a more even distribution of data points. The equation is:

η = (r₁ + r₂/α) * ξ - r₂/α

where:

-

η = G / (α + H)

-

ξ = H / (α + H)

-

α is an arbitrary constant, typically set to (H_min * H_max)^0.5 to normalize the data.

A plot of η versus ξ gives a straight line from which r₁ and r₂ can be determined from the intercepts at ξ = 1 and ξ = 0.

Significance for Drug Development and Research

The incorporation of the bulky, hydrophobic adamantyl group into polymers can significantly influence their physicochemical properties. In drug delivery, AdMA-containing copolymers can be designed to form self-assembling nanostructures, such as micelles or nanoparticles, for the encapsulation and controlled release of therapeutic agents. The high Tg of these polymers can also contribute to the stability of amorphous solid dispersions of poorly soluble drugs.

For researchers in materials science, understanding the reactivity ratios of AdMA is essential for synthesizing copolymers with predictable compositions and microstructures. This allows for the systematic investigation of structure-property relationships and the development of new materials with tailored thermal, mechanical, and optical properties for a wide range of applications.

References

Characterization of Poly(1-adamantyl methacrylate) by NMR: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the characterization of poly(1-adamantyl methacrylate) (PAdMA) using Nuclear Magnetic Resonance (NMR) spectroscopy. PAdMA is a polymer of significant interest in various fields, including drug delivery and advanced materials, owing to its unique properties imparted by the bulky and rigid adamantyl group. NMR spectroscopy is an indispensable tool for elucidating the microstructure, tacticity, and molecular weight of this polymer, which are critical parameters influencing its performance.

Introduction to NMR Characterization of PAdMA

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of atomic nuclei, making it a powerful technique for polymer characterization. For poly(this compound), both proton (¹H) and carbon-13 (¹³C) NMR are employed to confirm its molecular structure and purity.[1][2] The bulky adamantyl group significantly influences the polymer's properties, and NMR is key to understanding its microstructure.[3][4]

Data Presentation: ¹H and ¹³C NMR Spectral Data

The following tables summarize the expected chemical shifts for the protons and carbons in poly(this compound). These values are based on representative spectra of atactic PAdMA, which is often heterotactic in nature, dissolved in deuterated chloroform (B151607) (CDCl₃).[1][2] It is important to note that the exact chemical shifts can be influenced by factors such as the polymer's tacticity, molecular weight, and the solvent used for analysis.

Table 1: ¹H NMR Chemical Shift Assignments for Poly(this compound) in CDCl₃

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration (relative) |

| Adamantyl Protons | 1.60 - 2.20 | Broad Multiplet | 15H |

| Backbone Methylene (B1212753) (-CH₂-) | 1.00 - 1.50 | Broad Multiplet | 2H |

| α-Methyl (-CH₃) | 0.80 - 1.30 | Broad Multiplet | 3H |

Table 2: ¹³C NMR Chemical Shift Assignments for Poly(this compound) in CDCl₃

| Carbon | Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 175 - 178 |

| Quaternary Carbon (Adamantyl C-O) | ~80 |

| Quaternary Carbon (Backbone) | 44 - 46 |

| Backbone Methylene (-CH₂-) | 53 - 55 |

| Adamantyl CH | 40 - 42 |

| Adamantyl CH₂ | 35 - 37 |

| Adamantyl CH | 29 - 31 |

| α-Methyl (-CH₃) | 16 - 20 |

Experimental Protocols

A standardized experimental protocol is crucial for obtaining high-quality and reproducible NMR data. The following sections detail the recommended procedures for the NMR analysis of PAdMA.

Sample Preparation

Proper sample preparation is the first step towards acquiring a high-resolution NMR spectrum.

Materials:

-

Poly(this compound) sample

-

Deuterated chloroform (CDCl₃) or other suitable deuterated solvent (e.g., THF-d₈)

-

5 mm NMR tubes

-

Vortex mixer and/or sonicator

-

Pipettes

-

Filter (e.g., glass wool or a syringe filter)

Procedure:

-

Accurately weigh 10-20 mg of the PAdMA sample.

-

Dissolve the polymer in approximately 0.6-0.8 mL of deuterated chloroform. PAdMA is generally soluble in THF, chloroform, toluene, and 1,4-dioxane.[1]

-

Ensure complete dissolution by gentle vortexing or sonication. The solution should be visually clear and free of any particulate matter.

-

If necessary, filter the solution through a small plug of glass wool at the bottom of a Pasteur pipette directly into the NMR tube to remove any insoluble impurities.

-

Ensure the sample height in the NMR tube is sufficient for the instrument's detector (typically around 4-5 cm).

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra. Instrument-specific settings may need to be optimized.

¹H NMR Spectroscopy:

-

Spectrometer Frequency: 400 MHz or higher is recommended for better resolution.

-

Pulse Sequence: Standard single-pulse experiment.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 scans are typically sufficient to achieve a good signal-to-noise ratio.

-

Temperature: Room temperature (e.g., 298 K).

¹³C NMR Spectroscopy:

-

Spectrometer Frequency: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.

-

Temperature: Room temperature (e.g., 298 K).

Interpretation of NMR Spectra

Structural Elucidation

The ¹H NMR spectrum of PAdMA is characterized by three main regions: the broad multiplet of the adamantyl protons, and the signals from the polymer backbone methylene (-CH₂-) and α-methyl (-CH₃) groups. The integration of these signals should correspond to the number of protons in each group, confirming the polymer's identity. The ¹³C NMR spectrum provides complementary information, with distinct signals for the carbonyl carbon, the quaternary carbons of the adamantyl group and the polymer backbone, and the various carbons of the adamantyl cage and the α-methyl group.

Tacticity Analysis

The tacticity, or stereochemical arrangement of the monomer units along the polymer chain, significantly influences the physical properties of PAdMA. The ¹H NMR spectrum, in particular the region of the backbone methylene protons, is sensitive to the tacticity.

-

Isotactic: The two methylene protons are diastereotopic and will appear as a pair of doublets (an AB quartet).

-

Syndiotactic: The two methylene protons are equivalent and will appear as a singlet.

-

Atactic: A combination of meso (m) and racemo (r) diads will result in overlapping multiplets for the methylene protons.

Commercially available PAdMA is often predominantly atactic or heterotactic.[1][2]

Quantitative NMR (qNMR) for Molecular Weight Determination

¹H NMR can be used to determine the number-average molecular weight (Mₙ) of PAdMA through end-group analysis, provided that the initiator used in the polymerization has distinct proton signals that do not overlap with the polymer signals.

The Mₙ can be calculated using the following formula:

Mₙ = (I_repeating / N_repeating) * MW_monomer + MW_initiator

Where:

-

I_repeating is the integral of the signals from the repeating monomer unit.

-

N_repeating is the number of protons in the repeating monomer unit.

-

MW_monomer is the molecular weight of the 1-adamantyl methacrylate (B99206) monomer (220.32 g/mol ).

-

MW_initiator is the molecular weight of the initiator fragment.

Mandatory Visualizations

Chemical Structure of Poly(this compound)

Caption: Chemical structure of the poly(this compound) repeating unit.

Experimental Workflow for NMR Characterization

References

Methodological & Application

Application Notes and Protocols for Atom Transfer Radical Polymerization (ATRP) of 1-Adamantyl Methacrylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of poly(1-adamantyl methacrylate) (PAdMA) using Atom Transfer Radical Polymerization (ATRP). PAdMA is a valuable polymer in drug delivery and biomedical applications due to its bulky adamantyl group, which imparts unique thermal and solubility characteristics. ATRP offers precise control over the polymer's molecular weight, architecture, and dispersity, which are critical for designing effective drug delivery systems and advanced materials.

Introduction to ATRP of 1-Adamantyl Methacrylate (B99206)